molecular formula C24H31N5O4 B11152992 [4-(2,3,4-trimethoxybenzyl)piperazino](1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone

[4-(2,3,4-trimethoxybenzyl)piperazino](1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone

Cat. No.: B11152992
M. Wt: 453.5 g/mol
InChI Key: FBBNSJVHNNBJJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,3,4-trimethoxybenzyl)piperazinomethanone is a complex organic compound that belongs to the class of heterocyclic compounds known as pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of multiple functional groups, including methoxy groups and a piperazine moiety, makes this compound a versatile candidate for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3,4-trimethoxybenzyl)piperazinomethanone typically involves multi-step reactions starting from commercially available precursors

    Synthesis of Pyrazolopyridine Core: The pyrazolopyridine core can be synthesized using a cyclization reaction between a hydrazine derivative and a β-ketoester.

    Introduction of Piperazine Group: The piperazine group can be introduced through a nucleophilic substitution reaction.

    Addition of Methoxybenzyl Group: The final step involves the alkylation of the piperazine nitrogen with a 2,3,4-trimethoxybenzyl halide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyrazolopyridine core, potentially leading to the formation of dihydropyrazolopyridine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically used in aqueous or organic solvents.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used in anhydrous conditions.

    Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride or potassium carbonate in aprotic solvents.

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Dihydropyrazolopyridine derivatives.

    Substitution Products: Various N-substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(2,3,4-trimethoxybenzyl)piperazinomethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural similarity to natural products and known bioactive compounds makes it a candidate for drug discovery and development.

Medicine

In medicine, the compound is studied for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, anti-cancer, or antimicrobial effects, making it a promising lead compound for drug development.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(2,3,4-trimethoxybenzyl)piperazinomethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The compound’s effects are mediated through binding to these targets, resulting in changes in cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,3,4-trimethoxybenzyl)piperazinomethanone
  • 4-(2,3,4-trimethoxybenzyl)piperazinomethanone
  • 4-(2,3,4-trimethoxybenzyl)piperazinomethanone

Uniqueness

The uniqueness of 4-(2,3,4-trimethoxybenzyl)piperazinomethanone lies in its specific substitution pattern and the presence of multiple functional groups. This combination of features allows for a wide range of chemical reactivity and biological activity, making it a versatile compound for various applications.

Properties

Molecular Formula

C24H31N5O4

Molecular Weight

453.5 g/mol

IUPAC Name

[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]-(1,3,6-trimethylpyrazolo[3,4-b]pyridin-4-yl)methanone

InChI

InChI=1S/C24H31N5O4/c1-15-13-18(20-16(2)26-27(3)23(20)25-15)24(30)29-11-9-28(10-12-29)14-17-7-8-19(31-4)22(33-6)21(17)32-5/h7-8,13H,9-12,14H2,1-6H3

InChI Key

FBBNSJVHNNBJJK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)N3CCN(CC3)CC4=C(C(=C(C=C4)OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.